3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Description
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function . Therefore, it can be inferred that this compound might affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . Therefore, it can be inferred that this compound might have similar effects.
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-18-8-4-5-9-19(18)28-10-12-29(13-11-28)20(31)15-30-23(32)22-21(27-24(30)33)17(14-26-22)16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVVLJVWOLRQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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